Product packaging for Octadeca-2,9-dienoic acid(Cat. No.:)

Octadeca-2,9-dienoic acid

Cat. No.: B13347483
M. Wt: 280.4 g/mol
InChI Key: JUDVSKZBHCGCJO-JIXWLFTNSA-N
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Description

Octadeca-2,9-dienoic acid is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B13347483 Octadeca-2,9-dienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(2E,9E)-octadeca-2,9-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9+,17-16+

InChI Key

JUDVSKZBHCGCJO-JIXWLFTNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCC=CC(=O)O

Origin of Product

United States

Structural Considerations and Isomeric Forms in Research Context

Stereochemical Investigations and their Research Implications for this compound

The stereochemistry of this compound is a critical determinant of its function. One specific isomer, (2E,9Z)-Octadeca-2,9-dienoic acid, has been identified as a polyunsaturated fatty acid involved in lipoxygenase-dependent metabolism. medchemexpress.comtargetmol.com Research into this particular isomer highlights the importance of understanding the precise spatial arrangement of atoms within the molecule, as it influences how the compound interacts with enzymes and other biological molecules. The "E" (trans) configuration at the second carbon and the "Z" (cis) configuration at the ninth carbon create a specific three-dimensional shape that dictates its metabolic fate and physiological effects. medchemexpress.comtargetmol.com

Positional and Geometric Isomers of Octadecadienoic Acids Relevant to Research

The broader family of octadecadienoic acids includes numerous positional and geometric isomers that are extensively studied. nih.gov These isomers differ in the location and/or the cis/trans configuration of their double bonds, leading to a wide range of physical and biological properties.

(9Z,12Z)-Octadeca-9,12-dienoic acid, commonly known as linoleic acid, is an essential omega-6 fatty acid and one of the most widely researched octadecadienoic acid isomers. larodan.comfatplants.netwikipedia.org As an essential fatty acid, it must be obtained through the diet and serves as a precursor for the synthesis of other important molecules. nih.gov

Research into linoleic acid has explored its diverse roles in human health, with some studies suggesting potential benefits while others indicate possible adverse effects, particularly with excessive intake. nih.govnih.govmdpi.com For instance, some research links higher linoleic acid consumption to a reduced risk of heart disease and type 2 diabetes. health.com Conversely, other studies suggest that an excessive intake of linoleic acid may contribute to the formation of oxidized metabolites (OXLAMs) and inflammation, which are implicated in various chronic diseases. nih.govnih.gov Preclinical studies have also investigated its role in certain types of cancer, finding that it may promote the growth of "triple-negative" breast cancer cells by activating the mTORC1 pathway via the FABP5 protein. cornell.edu

A computational study explored the interaction of (9Z,12Z)-Octadeca-9,12-dienoic acid isolated from the plant Eichhornia crassipes with β-ketoacyl-ACP synthase (KasA), a key enzyme in Mycobacterium tuberculosis. nih.gov The findings suggested that while the compound interacts with the enzyme, structural modifications would be needed to enhance its potential as an anti-tubercular drug lead. nih.gov

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated, meaning they are separated by a single bond. tandfonline.comagriculturejournals.cz These isomers are found predominantly in products from ruminant animals. nih.gov

Significant research has focused on the isomer-specific effects of CLAs. tandfonline.comnih.gov The most studied isomers are cis-9, trans-11 (rumenic acid) and trans-10, cis-12 CLA. tandfonline.comnih.gov However, other isomers, such as (9E,11E)-Octadecadienoic acid, are also subjects of academic investigation. koreascience.krmedchemexpress.com

Studies have shown that different CLA isomers can have distinct, and sometimes opposing, biological effects. koreascience.krhmdb.ca For example, research has explored the anti-inflammatory, anti-carcinogenic, and anti-atherogenic properties of various CLA isomers. koreascience.kr The (9E,11E)-CLA isomer, though less prevalent, has demonstrated unique effects in in vitro models using colon cancer cells, endothelial cells, and macrophages. koreascience.kr The oxidative stability of CLA isomers has also been a research focus, with findings indicating that t,t-CLA isomers are relatively more stable than c,c- and c,t-isomers. acs.org

Isomer NameCommon NameMolecular FormulaMolecular Weight ( g/mol )Key Research Areas
(2E,9Z)-Octadeca-2,9-dienoic acid-C18H32O2280.45Lipoxygenase-dependent metabolism medchemexpress.comtargetmol.com
(9Z,12Z)-Octadeca-9,12-dienoic acidLinoleic AcidC18H32O2280.45Essential fatty acid metabolism, cardiovascular health, inflammation, cancer research larodan.comnih.govnih.govhealth.comcornell.edu
(9E,11E)-Octadecadienoic acid(E,E)-CLAC18H32O2280.45Anti-inflammatory and anti-atherogenic effects, cancer research koreascience.krmedchemexpress.com
cis-9, trans-11-Octadecadienoic acidRumenic AcidC18H32O2280.45Anti-carcinogenic and anti-atherogenic effects tandfonline.comagriculturejournals.cznih.gov
trans-10, cis-12-Octadecadienoic acid-C18H32O2280.45Body composition and metabolic effects nih.govhmdb.ca

Methodologies for Isomer Differentiation and Characterization in Research Samples

The structural similarity among fatty acid isomers presents a significant analytical challenge. rsc.org Accurate differentiation and characterization require sophisticated analytical techniques, often used in combination. nih.govumass.edusustainability-directory.comvaia.com

Gas Chromatography (GC) is a well-established method for analyzing fatty acids. sciex.comsciex.com By using highly polar capillary columns, GC can separate many positional and geometric isomers. rsc.orgjst.go.jp However, co-elution can still occur in complex samples, necessitating the use of a detector that can provide structural information, such as a mass spectrometer (GC-MS). rsc.org Derivatization of the fatty acids, for example into fatty acid methyl esters (FAMEs), is often required for GC analysis. rsc.org

Liquid Chromatography (LC) , particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers another powerful separation method. mdpi.com Reversed-phase LC separates lipids based on hydrophobicity, while specialized techniques like silver ion HPLC (Ag-HPLC) can improve the separation of isomers. acs.orgmdpi.com

Mass Spectrometry (MS) is a dominant technique in lipid analysis, prized for its sensitivity and ability to provide structural information. nih.govvaia.com When coupled with a separation technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying isomers. sustainability-directory.commdpi.com Tandem mass spectrometry (MS/MS or MS³) allows for the fragmentation of lipid ions, which can help in determining double bond positions. sustainability-directory.comacs.orgnih.gov Techniques like covalent adduct chemical ionization (CACI) tandem mass spectrometry have been shown to be effective for characterizing minor polyenoic fatty acid isomers. researchgate.net Electron activated dissociation (EAD) is another fragmentation technique that can provide diagnostic fragments to localize double bonds. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about lipids. nih.govmdpi.com ¹H and ¹³C NMR can be used to elucidate lipid structures and perform both qualitative and quantitative analysis. nih.govmdpi.com

Analytical TechniquePrincipleApplication in Isomer Differentiation
Gas Chromatography (GC)Separation based on boiling point and interaction with a stationary phase. sustainability-directory.comSeparation of positional and geometric isomers, often as FAMEs, using highly polar columns. rsc.org
Liquid Chromatography (LC)Separation based on physicochemical properties like polarity and hydrophobicity. mdpi.comHPLC and UHPLC provide high-resolution separation. Ag-HPLC is specialized for separating isomers based on unsaturation. mdpi.com
Mass Spectrometry (MS)Measurement of mass-to-charge ratio of ionized molecules. nih.govIdentification and quantification. Tandem MS (MS/MS) helps determine double bond locations through fragmentation patterns. sustainability-directory.comnih.gov
Nuclear Magnetic Resonance (NMR)Detection of magnetic properties of atomic nuclei. nih.govNon-destructive structural elucidation and quantification of lipids in a sample. mdpi.com

Biosynthetic Pathways and Natural Origins of Octadecadienoic Acids

De Novo Fatty Acid Synthesis Mechanisms Leading to Octadecadienoic Acid Precursors

The journey to octadecadienoic acid begins with the synthesis of its saturated 18-carbon precursor, stearic acid. This process is primarily accomplished through fatty acid synthase (FAS) systems.

In plants, the de novo synthesis of fatty acids predominantly occurs in the plastids via the Type II fatty acid synthase (FAS II) system. scispace.com This system utilizes acetyl-CoA, derived largely from photosynthate, as the initial building block. aocs.org A series of condensation reactions, each catalyzed by a specific condensing enzyme (3-oxoacyl-ACP synthetase or KAS), sequentially adds two-carbon units from malonyl-ACP to the growing acyl chain. scispace.com The final products of the plastidial FAS II system are typically the saturated fatty acids palmitate (16:0) and stearate (B1226849) (18:0), with stearate often being the more abundant of the two. aocs.org This stearoyl-ACP is the direct precursor for the introduction of double bonds. aocs.org

While the plastid is the primary site of de novo fatty acid synthesis in plants, mitochondria also possess a fatty acid synthesis (FAS) system. This mitochondrial FAS is crucial for producing fatty acids required for the assembly of mitochondrial respiratory chain complexes. Bacteria also utilize a Type II fatty acid synthase (FAS II) system, similar to that found in plant plastids, for their de novo fatty acid synthesis. scispace.com

Enzymatic Desaturation and Elongation Pathways in Octadecadienoic Acid Formation

Once the precursor, stearic acid (as stearoyl-ACP), is synthesized, it undergoes a series of desaturation steps to introduce double bonds, leading to the formation of various octadecadienoic acid isomers.

The introduction of double bonds into the fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. aocs.orgscialert.net These enzymes are typically membrane-bound and require molecular oxygen and a reductant. aocs.org In plants and fungi, oleic acid (18:1Δ⁹), formed from the desaturation of stearic acid by a soluble Δ9-desaturase in the plastid stroma, is a key intermediate. scispace.comaocs.org

Further desaturation of oleic acid is often carried out by Δ12 and Δ15 desaturases. The Δ12-desaturase introduces a double bond at the 12th position, converting oleic acid into linoleic acid (18:2Δ⁹,¹²). scispace.comaocs.org While Δ6 desaturase activity is more commonly associated with the synthesis of γ-linolenic acid in mammals, some organisms possess desaturases that can introduce double bonds at various positions, contributing to the diversity of fatty acid structures. scispace.comacs.org The specific enzymes responsible for the formation of the double bond at the C-2 position in octadeca-2,9-dienoic acid are less commonly characterized than the well-studied Δ9, Δ12, and Δ15 desaturases.

The biosynthesis of specific octadecadienoic acid isomers involves the sequential action of desaturases on precursor fatty acids. For the common linoleic acid (octadeca-9,12-dienoic acid), the pathway is well-established:

Stearoyl-ACP is desaturated by stearoyl-ACP Δ9-desaturase to form oleoyl-ACP . aocs.org

Oleoyl-ACP is then hydrolyzed, and the resulting oleate (B1233923) is transferred to the endoplasmic reticulum. aocs.org

In the endoplasmic reticulum, oleate (often esterified to a phospholipid) is the substrate for Δ12-desaturase , which creates a second double bond to produce linoleic acid (octadeca-9,12-dienoic acid). aocs.org

The formation of this compound would necessitate a different set of enzymatic activities, including a desaturase capable of acting at the C-2 position. Research has indicated that cis-2-octenoic acid can be a precursor in the biosynthesis of linoleic acid, suggesting the potential for enzymatic machinery that can process fatty acids with a double bond near the carboxyl-terminus. nih.gov

Microbial Biosynthesis and Biotransformation of Octadecadienoic Acids in Natural Environments

Microorganisms, including bacteria and fungi, are significant producers of a wide array of fatty acids, including various isomers of octadecadienoic acid. acs.org The gut microbiome, for instance, is a notable source of octadecanoid biosynthesis. acs.org Some bacteria have been shown to produce conjugated linoleic acid isomers from linoleic acid. nih.gov For example, certain strains of common bacterial lung pathogens can produce the diene conjugated isomer of linoleic acid in vitro. nih.gov

Furthermore, microbial enzymes can be harnessed for the biotechnological production of specific hydroxy fatty acids and other modified fatty acids. For instance, recombinant Escherichia coli cells have been used to produce various plant oxylipins from γ-linolenic acid. researchgate.net The fungus Trichoderma virens and the plant Leonurus quinquelobatus have been reported to contain octadecadienoic acid. nih.govnih.gov Additionally, a novel furan (B31954) fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has been identified and shown to have antimicrobial properties. nih.gov

Bacterial Production of Conjugated Linoleic Acid Isomers

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated. mdpi.com These compounds are naturally found in foods derived from ruminant animals, a result of microbial metabolism within the rumen. nih.gov Beyond the rumen, various food-grade bacteria have demonstrated the capacity to synthesize CLA isomers from linoleic acid (LA) and α-linolenic acid (LNA). nih.gov

The conversion of LA to CLA is a detoxification mechanism for bacteria, helping them tolerate the toxic effects of the fatty acids. nih.govmedcraveonline.com This biotransformation is catalyzed by the enzyme linoleate (B1235992) isomerase. nih.govmedcraveonline.com The ability to produce CLA and the specific isomers formed is highly strain-dependent. mdpi.comnih.gov

Several bacterial genera are known for their CLA production capabilities:

Rumen Bacteria: Organisms such as Butyrivibrio fibrisolvens are primary producers of CLA in ruminants, initiating the biohydrogenation of linoleic acid to stearic acid, with CLA as a key intermediate. mdpi.comnih.gov

Bifidobacterium: This genus has been a focus of significant research. Studies have shown that various strains, including B. breve, B. bifidum, and B. pseudolongum, can effectively convert free linoleic acid into CLA. nih.gov The primary isomers produced by these bacteria are typically cis-9,trans-11-CLA and trans-9,trans-11-CLA. nih.gov Conversion rates can be substantial, with some strains converting over 50% of the available linoleic acid. nih.gov

Lactic Acid Bacteria (LAB): Many LAB, particularly species like Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), are capable of producing CLA isomers through multiple enzymatic activities, including hydration, dehydration, and isomerization. mdpi.com

Propionibacterium: Like LAB and bifidobacteria, these bacteria are also known to synthesize CLA isomers. mdpi.com

The efficiency of CLA production is influenced by several factors, including the specific bacterial strain, the concentration of the linoleic acid substrate, pH, temperature, and fermentation duration. mdpi.com This has led to research into using these bacteria as starter or adjunct cultures to create functional fermented foods with enriched CLA levels. nih.gov

Bacterial Strains and their CLA Production

Bacterial Genus/SpeciesPrecursorKey EnzymePrimary CLA Isomers ProducedReference
Butyrivibrio fibrisolvensLinoleic AcidLinoleate Isomerasec9,t11-CLA mdpi.comnih.gov
Bifidobacterium (e.g., B. breve, B. bifidum)Linoleic AcidLinoleate Isomerasec9,t11-CLA, t9,t11-CLA nih.gov
Lactiplantibacillus plantarumLinoleic AcidMultiple (Isomerase, Hydratase, Dehydratase)Various CLA Isomers mdpi.com
PropionibacteriumLinoleic AcidLinoleate IsomeraseVarious CLA Isomers mdpi.com

Engineered Microbial Systems for Oxylipin Production from Fatty Acids

Oxylipins are a broad family of bioactive compounds derived from the oxidation of polyunsaturated fatty acids (PUFAs). mdpi.com While they are key signaling molecules in plants and animals, recent advancements in metabolic engineering have enabled their production in microbial systems, offering a scalable and controlled manufacturing platform. nih.govub.edu These systems often utilize genetically modified bacteria, such as Escherichia coli, to convert inexpensive fatty acids into high-value oxylipins. nih.gov

The core of this strategy involves designing and implementing artificial biosynthetic pathways within a microbial host. nih.gov This is achieved by introducing a specific set of enzymes that can perform the desired chemical transformations on a given fatty acid substrate. nih.gov

Key research findings in this area include:

Recombinant E. coli for Plant Oxylipin Synthesis: Researchers have successfully engineered E. coli to produce various plant oxylipins from γ-linolenic acid. nih.gov The engineered pathway included a combination of microbial enzymes such as fatty acid double-bond hydratases, alcohol dehydrogenases, Baeyer-Villiger monooxygenases, and esterases. nih.gov This whole-cell biocatalysis system was able to efficiently produce compounds like (6Z,9Z)-13-hydroxyoctadeca-6,9-dienoic acid. nih.gov

Lipoxygenase-Based Biotransformation: In another study, C18 polyunsaturated fatty acids were converted into plant C18 oxylipins by expressing linoleate 9S-lipoxygenase from the proteobacterium Myxococcus xanthus in recombinant E. coli. acs.org This work demonstrated that bioactive plant oxylipins, including various hydroxy, epoxy hydroxy, and trihydroxy fatty acids, can be produced using microbial enzymes. acs.org

Pseudomonas aeruginosa as a Natural Oxylipin Producer: The bacterium Pseudomonas aeruginosa can naturally produce oxylipins. ub.eduasm.org It utilizes host-derived oleic acid to synthesize oxylipins like 10S-hydroxy-(8E)-octadecenoic acid (10-HOME) and 7S,10S-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). asm.org Interestingly, the enzymes responsible for this synthesis are secreted outside the bacterial cell via the Type II Secretion System (T2SS), meaning the biotransformation occurs extracellularly. asm.org

These engineered systems highlight a powerful strategy for the microbial transformation of unsaturated fatty acids into valuable oxylipin products. ub.edu

Engineered Microbial Systems for Oxylipin Production

Microbial SystemKey Enzymes Introduced/UtilizedFatty Acid SubstrateExample Oxylipin Product(s)Reference
Recombinant Escherichia coliFatty acid hydratase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Esteraseγ-Linolenic Acid(6Z,9Z)-13-hydroxyoctadeca-6,9-dienoic acid nih.gov
Recombinant Escherichia coliLinoleate 9S-lipoxygenase, Epoxide hydrolaseC18 Polyunsaturated Fatty AcidsHydroxy, Epoxy hydroxy, and Trihydroxy fatty acids acs.org
Pseudomonas aeruginosaSecreted Oxylipin Synthases (e.g., OdsA)Oleic Acid10-HOME, 7,10-DiHOME asm.org

Enzymatic Systems and Molecular Mechanisms in Octadecadienoic Acid Research

Detailed Analysis of Lipoxygenase Isoforms and their Substrate Specificity (e.g., LOX-1, 12-LOX, 15-LOX-1)

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. This reaction is highly specific in terms of both the position of oxygen insertion (regiospecificity) and the stereochemistry of the resulting hydroperoxide product (stereospecificity). The substrate specificity of LOX isoforms is a key determinant of the types of bioactive lipid mediators produced.

Human 15-lipoxygenase-1 (15-LOX-1), for instance, primarily acts on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). In contrast, soybean lipoxygenase-1 (sLO-1) can produce both 9- and 13-hydroperoxides from linoleic acid, depending on the pH. The position of the double bonds in the fatty acid chain is critical for substrate recognition and catalysis, with optimal substrates for different lipoxygenases having doubly allylic methylene (B1212753) groups at specific positions.

There is a lack of specific research on the interaction between lipoxygenase isoforms and octadeca-2,9-dienoic acid. The structural prerequisite of a cis,cis-1,4-pentadiene moiety for LOX activity is not present in the this compound structure. This fundamental structural difference makes it an unlikely substrate for most known lipoxygenases. While (2E,9Z)-Octadeca-2,9-dienoic acid has been noted as a compound utilized in the study of lipoxygenase-dependent metabolism, specific enzymatic conversion data is not available in the reviewed literature.

Lipoxygenase IsoformCommon SubstratePrimary Product(s)Substrate Specificity Notes
15-LOX-1 (Human)Linoleic acid13(S)-HpODEHighly stereospecific.
sLO-1 (Soybean)Linoleic acid, α-Linolenic acid13-HPODE, 13-HPOTrEActivity and product profile are pH-dependent.
5-LOX (Potato)Reduces 13(S)-HPOD-Exhibits peroxidase-like activity with different substrate specificity than 15-LOX.
All isoformsThis compoundNo data availableLacks the required cis,cis-1,4-pentadiene structure.

Characterization of Hydroxy Fatty Acid Dehydrogenases (e.g., 13-HODE Dehydrogenase)

Hydroxy fatty acid dehydrogenases are enzymes that catalyze the oxidation of hydroxy fatty acids to their corresponding keto derivatives. A notable example is 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase, which is an NAD-dependent enzyme. This enzyme catalyzes the conversion of 13-HODE to 13-oxooctadecadienoic acid (13-oxo-ODE). 13-HODE dehydrogenase is reported to have a narrow range of substrate specificity, though it can also act on 9-HODE. This enzymatic step is considered to be involved in the further metabolism of hydroxy fatty acids.

Currently, there are no available scientific studies detailing the activity of 13-HODE dehydrogenase or other hydroxy fatty acid dehydrogenases on hydroxylated derivatives of this compound. The substrate specificity of these enzymes for fatty acids with double bonds at the 2 and 9 positions has not been characterized.

EnzymeKnown Substrate(s)ProductCofactor
13-HODE Dehydrogenase13-HODE, 9-HODE13-oxo-ODE, 9-oxo-ODENAD+
Hydroxy fatty acid dehydrogenasesHydroxylated this compoundNo data available-

Role of Cytochrome P450 Enzymes in Octadecadienoic Acid Metabolism

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. In fatty acid metabolism, CYPs can catalyze hydroxylation and epoxidation reactions. The regioselectivity of these reactions is dependent on the specific CYP isoform. For example, some CYP isoforms preferentially epoxidize the last double bond of polyunsaturated fatty acids. Human CYP2E1 is known to oxidize fatty acids, primarily through ω-1 hydroxylation of saturated fatty acids and epoxidation of unsaturated fatty acids.

The metabolism of this compound by cytochrome P450 enzymes has not been specifically documented in the scientific literature. While CYPs metabolize a broad range of fatty acids, the specific products and the isoforms involved in the potential metabolism of a fatty acid with the double bond configuration of this compound remain uninvestigated. The unusual position of the delta-2 double bond may influence its recognition and orientation within the active site of various CYP enzymes.

CYP Isoform FamilyTypical Reaction on PUFAsKnown SubstratesActivity on this compound
CYP1A, CYP2C, CYP2JEpoxidationArachidonic acid, EPA, DHANo data available
CYP4A, CYP4Fω/(ω-1)-hydroxylationArachidonic acidNo data available
CYP2E1ω-1 hydroxylation, EpoxidationMid-length fatty acids, Arachidonic acidNo data available

Investigation of Allene (B1206475) Oxide Synthases (AOS) and Allene Oxide Cyclases (AOC) in Plant Pathways

Allene oxide synthase (AOS) and allene oxide cyclase (AOC) are key enzymes in the biosynthesis of jasmonates in plants. AOS, a member of the CYP74 family of cytochrome P450s, catalyzes the dehydration of fatty acid hydroperoxides to form an unstable allene oxide. Specifically, AOS acts on 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT), a product of 13-lipoxygenase. The resulting allene oxide is then cyclized by AOC to form 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. The substrate for this pathway, 13-HPOT, is derived from linolenic acid, which possesses a cis,cis-1,4-pentadiene structure.

There is no evidence in the current scientific literature to suggest that allene oxide synthases or allene oxide cyclases can utilize hydroperoxide derivatives of this compound as substrates. The specific structural features of 13-HPOT, derived from the action of lipoxygenase on a specific pentadiene system, are critical for recognition by AOS. As this compound is not a known substrate for the initial lipoxygenase step, the subsequent enzymatic conversions by AOS and AOC are not expected to occur.

EnzymeFunction in Jasmonate PathwaySpecific SubstrateProduct
Allene Oxide Synthase (AOS)Conversion of hydroperoxide to allene oxide13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT)Unstable allene oxide
Allene Oxide Cyclase (AOC)Cyclization of allene oxideAllene oxide of 13-HPOT12-oxo-phytodienoic acid (OPDA)
AOS/AOC-Derivatives of this compoundNo data available/Not expected

Studies on Fatty Acid Hydratases in Microbial Contexts

Fatty acid hydratases are enzymes found in microorganisms that catalyze the addition of water to the double bonds of unsaturated fatty acids, producing hydroxy fatty acids. These enzymes exhibit high regio- and stereospecificity. For example, many microbial hydratases specifically act on the cis-9 double bond of C18 fatty acids like oleic and linoleic acid to produce 10-hydroxy fatty acids. Some strains, such as Lactobacillus acidophilus, have been shown to possess both 10-hydratase and 13-hydratase activity, converting linoleic acid into a mixture of 10-hydroxy and 13-hydroxy derivatives. The substrate requirements for some fatty acid hydratases include a carboxylic acid group and a cis-configured double bond at a specific distance from it.

The scientific literature lacks studies on the action of fatty acid hydratases on this compound. The substrate specificity of known fatty acid hydratases is often directed towards the cis-9 double bond. While some hydratases can act on other double bond positions, their activity on a substrate with the specific 2,9-diene configuration has not been reported. The presence of a trans double bond at the 2-position, as is common in some isomers of this acid, might also influence its potential as a substrate.

Microorganism/EnzymeKnown Substrate(s)Product(s)Specificity Notes
Lactobacillus plantarumLinoleic acid10-hydroxy-12-octadecenoic acidHigh regio- and stereoselectivity for the cis-9 double bond.
Lactobacillus acidophilusLinoleic acid10-hydroxy- and 13-hydroxy-octadecenoic acidsPossesses both 10- and 13-hydratase activities.
Fatty Acid HydratasesThis compoundNo data availableActivity on the 2,9-diene system is uncharacterized.

Biological and Ecological Roles of Octadecadienoic Acids in Research Models

Role in Plant Physiology and Defense Mechanisms

In the plant kingdom, octadecadienoic acids are fundamental precursors in the biosynthesis of potent signaling molecules that orchestrate defense responses.

Octadecanoid Pathway and Phytohormone Production (e.g., Jasmonic Acid)

The octadecanoid pathway is a critical biosynthetic route responsible for the production of the phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates. wikipedia.orgnih.gov This pathway is initiated in response to stresses such as mechanical wounding or herbivore attacks. researchgate.net The synthesis begins with the release of α-linolenic acid (an octadecatrienoic acid) from chloroplast membranes. nih.gov

The first dedicated step involves the oxidation of this 18-carbon fatty acid by the enzyme 13-lipoxygenase (LOX) to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). researchgate.net This intermediate is then converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into the stereospecific intermediate cis-(+)-12-oxophytodienoic acid (OPDA). researchgate.netresearchgate.net These initial steps occur within the plant's plastids. researchgate.net Subsequently, OPDA is transported to the peroxisomes, where it undergoes reduction by OPDA reductase and three cycles of β-oxidation to shorten the carboxylic side chain, ultimately yielding the 12-carbon jasmonic acid. researchgate.netresearchgate.net Jasmonates act as key signaling molecules, regulating the expression of defense-related genes, such as those for proteinase inhibitors, to deter herbivores. nih.gov Inhibitors of the octadecanoid pathway have been shown to block the expression of these defense genes, confirming the pathway's essential role. nih.gov

Pathway StepEnzyme(s)PrecursorProductCellular Location
Oxygenation 13-Lipoxygenase (LOX)α-linolenic acid13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)Plastid
Dehydration & Cyclization Allene oxide synthase (AOS), Allene oxide cyclase (AOC)13-HPOTcis-(+)-12-oxophytodienoic acid (OPDA)Plastid
Reduction OPDA reductase (OPR3)OPDA3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)Peroxisome
β-Oxidation Acyl-CoA oxidase, othersOPC-8:0Jasmonic Acid (JA)Peroxisome

Interactions with Endophytic Fungi in Plant Metabolite Synthesis

Endophytic fungi, which reside within plant tissues without causing disease, play a significant role in the host plant's secondary metabolism. researchgate.net These fungi can synthesize a wide array of bioactive compounds, some of which are identical or structurally similar to those produced by the host plant. researchgate.netnih.gov This interaction is a product of long-term co-evolution.

Endophytes can act as elicitors, producing molecules such as polysaccharides and unsaturated fatty acids that stimulate the plant's defense pathways, including the octadecanoid pathway. nih.gov This stimulation leads to an increased accumulation of defensive phytochemicals in the host plant. nih.gov For example, endophytes isolated from the medicinal plant Catharanthus roseus have been shown to significantly increase the host's production of terpenoid indole (B1671886) alkaloids by modifying the expression of key biosynthetic genes. nrfhh.com By triggering the host's defense signaling, which relies on octadecadienoic acid precursors, endophytic fungi can indirectly enhance the synthesis of a variety of valuable plant metabolites. researchgate.netnrfhh.com

Involvement in Mammalian Cellular Processes and Signaling Pathways

In mammals, octadecadienoic acids and their oxygenated metabolites, collectively known as octadecanoids, are emerging as important lipid mediators in various cellular functions. nih.gov

Influence on Lipid Metabolism Pathways

Octadecanoids have been demonstrated to affect lipid metabolism and hormone regulation. nih.gov For instance, certain octadecanoids can alter the metabolism of dietary unsaturated fatty acids. researchgate.net Research has shown that hydroxy derivatives of octadecadienoic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE), can interfere with the assembly and composition of triacylglycerol-rich lipoproteins secreted by intestinal cells. nih.gov Furthermore, keto-derivatives have been found to promote the uptake and oxidation of fatty acids by activating peroxisome proliferator-activated receptor-alpha (PPAR-α) and inducing the expression of its target genes. nih.gov Dietary trans isomers of octadecadienoic acid are absorbed and incorporated into ester lipids in a manner similar to saturated fatty acids. researchgate.net Long-chain fatty acids, in general, are recognized as crucial regulators of energy metabolism, often acting as ligands for PPARs, which are essential for the metabolic adaptation to fasting by inducing genes for β-oxidation. omu.edu.tr

Impact on Cell Signaling Cascades (e.g., NF-κB, MAPK, Nrf2/HO-1) in Macrophages

Derivatives of octadecadienoic acid have shown significant anti-inflammatory effects by modulating key signaling pathways in macrophages. mdpi.comnih.gov A specific keto-derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been studied for its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comresearchgate.net

LPS, a component of bacterial cell walls, typically induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com This response is largely mediated by the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Research has demonstrated that 13-KODE effectively inhibits the LPS-induced production of NO by suppressing the expression of inducible nitric oxide synthase (iNOS). mdpi.comnih.gov It achieves this by inhibiting the activation of both NF-κB and MAPK pathways. mdpi.comresearchgate.net

Simultaneously, 13-KODE activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.gov The Nrf2 pathway is a primary regulator of cellular antioxidant responses. frontiersin.org By activating Nrf2 and increasing the expression of the antioxidant enzyme HO-1, 13-KODE reduces the production of reactive oxygen species (ROS) induced by LPS. mdpi.com This dual action of inhibiting pro-inflammatory pathways while activating antioxidant pathways highlights the potential of octadecadienoic acid derivatives in modulating inflammatory responses. mdpi.comnih.gov

Signaling PathwayEffect of 13-KODE in LPS-Stimulated MacrophagesKey Downstream Effects
NF-κB Inhibition of activationDecreased expression of iNOS, TNF-α, IL-1β
MAPK Inhibition of activationDecreased production of pro-inflammatory mediators
Nrf2/HO-1 ActivationIncreased expression of HO-1, decreased ROS production

Modulation of Receptor Activity (e.g., TRPV1)

Octadecadienoic acids are potential modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain, itch, and inflammation. nih.govnih.gov The activity of TRPV1 can be triggered by various stimuli, including heat, acidic pH, and chemical agents like capsaicin. nih.govfrontiersin.org

Research on fatty acid modulation of TRPV1 has shown that the structural characteristics of the fatty acid, specifically the acyl chain length and the presence of unsaturation, are critical. nih.gov Oleic acid, a C18 monounsaturated fatty acid, has been identified as an allosteric inhibitor of TRPV1. nih.govresearchgate.net It acts by stabilizing a closed state of the channel, thereby inhibiting responses to multiple activators. nih.gov Given that the primary structural requirements for this inhibition are a C18 acyl chain and unsaturation, it is plausible that octadecadienoic acids, which possess these features, can also function as modulators of TRPV1 activity. nih.gov This interaction with a key receptor in nociception suggests a role for these fatty acids in regulating pain and inflammatory responses at the receptor level. mdpi.com

Contributions to Apoptosis and Cell Proliferation Research

Octadecadienoic acids, a class of fatty acids with eighteen carbon atoms and two double bonds, have been a focal point in cancer research for their significant roles in regulating cell death (apoptosis) and proliferation. Various isomers of these fatty acids have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis through multiple molecular pathways.

Research has shown that certain octadecadienoic acid isomers can suppress the proliferation of glioma cells. nih.gov One study identified that 9-Oxo-(10E,12E)-octadecadienoic acid, isolated from eggplant calyx, exhibits cytotoxic activity against human ovarian cancer cells. nih.gov This compound was found to induce apoptosis by triggering DNA fragmentation, increasing caspase-3/7 activities, and disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c. nih.gov These events are hallmarks of the intrinsic pathway of apoptosis, a critical process for eliminating cancerous cells. The study also noted a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. nih.gov

Similarly, 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), a metabolite of linoleic acid, has been shown to inhibit cell growth and induce apoptosis in breast cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.net The mechanism involves cell cycle arrest, highlighting the compound's influence on the fundamental processes of cancer cell division. researchgate.net Further studies on colorectal cancer cells have revealed that different enantiomers (mirror-image isomers) of 13-HODE can have opposing effects on cell growth and apoptosis, suggesting a complex regulatory role. nih.gov For instance, the 13(S)-HODE enantiomer was found to decrease cell growth and promote apoptosis, an effect partially mediated by the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov

A study on glioma cells demonstrated that octadecadienoic acid (ODA) significantly inhibits cell proliferation and promotes apoptosis. nih.gov The mechanism was linked to the upregulation of pro-apoptotic proteins p21 and caspase-9, and the downregulation of proteins involved in cell survival and division, such as P53, PI3K, and PKB/Akt. nih.gov This suggests that ODA can interfere with key signaling pathways that cancer cells use to grow and evade death.

Table 1: Effects of Octadecadienoic Acid Isomers on Cancer Cells This table is interactive and can be sorted by clicking on the column headers.

Isomer Cancer Cell Line Key Findings Reference
9-Oxo-(10E,12E)-octadecadienoic acid Human ovarian cancer (HRA) Induces apoptosis via mitochondrial pathway; increases caspase-3/7 activity. nih.gov
13-S-hydroxyoctadecadienoic acid (13(S)-HODE) Breast cancer (MCF-7, MDA-MB-231) Inhibits cell growth; induces cell cycle arrest and apoptosis. researchgate.net
13(S)-HODE Enantiomer Colorectal cancer (Caco-2) Decreases cell growth and DNA synthesis; induces apoptosis via PPARγ. nih.gov

Modulation of Oxidative Stress Responses

Octadecadienoic acids and their oxidized derivatives, such as hydroxyoctadecadienoic acids (HODEs), are significant players in the body's response to oxidative stress. Oxidative stress occurs when there is an imbalance between free radicals and antioxidants, leading to cellular damage. HODEs are stable oxidation products of linoleic acid, and their levels often increase in conditions associated with heightened oxidative stress, such as diabetes and atherosclerosis. nih.gov

These compounds are considered biomarkers of oxidative stress. For example, plasma levels of 13-HODE and 9-HODE were found to increase significantly after prolonged and intensive exercise, a condition known to induce a temporary state of oxidative stress. nih.gov The increase in these HODEs correlated positively with established biomarkers of oxidative stress, such as F2-isoprostanes, further supporting their role as indicators of oxidative damage. nih.gov

The relationship between these fatty acids and inflammation is closely linked to oxidative stress. mdpi.com Oxidized derivatives of linoleic acid are abundant in atherosclerotic lesions and can regulate cellular pathways involved in inflammation. nih.gov The effects can be complex and context-dependent. In the early stages of atherosclerosis, 13-HODE, generated enzymatically, may have protective effects by activating PPAR-γ, which helps clear lipids from the arterial wall. nih.gov However, in later stages, non-enzymatic oxidation produces both 9-HODE and 13-HODE, which can contribute to pro-inflammatory effects and plaque instability. nih.gov Furthermore, some oxidized octadecadienoic acids have been shown to possess anti-inflammatory properties and can be involved in regulating inflammation. lipotype.com The compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE), for instance, has been shown to inhibit inflammation in macrophage cells by suppressing key inflammatory signaling pathways like NF-κB and activating the protective Nrf2/HO-1 pathway. mdpi.com

Advanced Analytical Methodologies for Octadeca 2,9 Dienoic Acid Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of fatty acids, offering a robust alternative to gas chromatography (GC) by operating at lower temperatures, thus minimizing the risk of isomerization of unsaturated fatty acids. researchgate.net For octadeca-2,9-dienoic acid and its related isomers, HPLC is invaluable for both quantification in biological samples and for the challenging task of separating structurally similar molecules.

HPLC is frequently employed for the simultaneous determination of various fatty acid isomers in complex biological samples such as meat products and human serum. cabidigitallibrary.orggrafiati.com A common approach involves extracting the lipids from the sample, followed by a purification step, often using a solid-phase extraction (SPE) column like Sep-Pak C18. cabidigitallibrary.org The fatty acids are then separated on an HPLC column and detected.

To enhance detection by UV or fluorescence detectors, fatty acids are often derivatized to attach a chromophoric group. researchgate.netscispace.com Common derivatizing agents include α-bromoacetophenone and 2-bromo-2′-acetonaphthone. researchgate.netscispace.com The choice of mobile phase is critical for achieving good separation. For instance, an isocratic elution with a mobile phase consisting of n-hexane, isopropanol, and acetic acid has been successfully used to separate hydroxyoctadecadienoic acid isomers on a silica (B1680970) column. cabidigitallibrary.org

The method's validity is established through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, a study on hydroxy derivatives of octadecadienoic acid demonstrated good linearity with correlation coefficients (R²) greater than 0.999. cabidigitallibrary.org The sensitivity of these methods allows for the detection of fatty acids at concentrations as low as 0.035 µg/g. cabidigitallibrary.org

Table 1: HPLC Method Parameters for Quantification of HODE Isomers in Meat Products

Parameter13-Z,E-HODE13-E,E-HODE9-Z,E-HODE9-E,E-HODE
Linearity Range (µg/mL)0.5-20.00.25-10.00.75-12.50.5-7.5
Correlation Coefficient (R²)0.99940.99920.99920.9996
LOD (µg/g)0.0750.0350.0900.060
LOQ (µg/g)0.250.120.320.20
Average Recovery (%)89.0389.0389.3387.93

The separation of geometric (cis/trans) and positional isomers of octadecadienoic acid is a significant analytical challenge due to their similar physical and chemical properties. hplc.eu Standard reverse-phase C18 columns can struggle to resolve these isomers. hplc.eu However, specialized columns and techniques have been developed to address this.

Silver ion chromatography (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acids based on the number, position, and configuration of their double bonds. researchgate.net The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers that would otherwise co-elute. This method has been used to resolve complex mixtures of conjugated octadecadienoic acid isomers. researchgate.net Another approach is the use of columns with high molecular-shape selectivity, which can differentiate between the subtle structural differences of isomers. hplc.eu The separation of triglyceride isomers containing different octadecatrienoic acid moieties has been successfully achieved using reversed-phase HPLC. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the structural analysis of fatty acids after their conversion to more volatile methyl esters. nih.govijpras.com This combined analytical method provides both the high separation efficiency of gas chromatography and the powerful identification capabilities of mass spectrometry. researchgate.net

In the context of this compound research, GC-MS is instrumental in identifying its various isomers and oxidation products. nih.gov For instance, GC-MS has been used to analyze the autoxidation products of methyl cis-9,cis-15-octadecadienoate, leading to the identification of eight isomeric hydroxydienes. nih.gov The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for that molecule. researchgate.net By comparing this spectrum to libraries of known compounds, such as the National Institute of Standards and Technology (NIST) library, the structure of the fatty acid derivative can be determined. researchgate.net

The sample preparation for GC-MS typically involves the esterification of the fatty acid to its methyl ester to increase volatility. hplc.eu The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection and identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including fatty acids like this compound. core.ac.ukscispace.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), their connectivity, and their spatial relationships within the molecule. core.ac.uk

A variety of NMR experiments are used to piece together the molecular structure:

1D NMR (¹H and ¹³C): ¹H NMR provides information on the types and number of protons, while ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene (B1212753), methine, quaternary). core.ac.ukresearchgate.net

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity within the molecule. core.ac.ukresearchgate.net COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is essential for assembling the carbon skeleton. core.ac.ukresearchgate.net

For example, the structure of a newly isolated octadeca-8,11-dienoic acid methylester was unequivocally determined using a combination of these 1D and 2D NMR techniques. researchgate.net The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly diagnostic for determining the position and geometry (cis/trans) of the double bonds in this compound.

Ultraviolet (UV) Absorption Spectroscopy in Conjugated Diene Analysis

Ultraviolet (UV) absorption spectroscopy is a valuable technique for the analysis of molecules containing chromophores, which are parts of the molecule that absorb light in the UV-visible region. libretexts.org For this compound, the presence of a conjugated diene system (two double bonds separated by a single bond) makes it particularly amenable to UV analysis. scribd.com

Conjugated dienes absorb UV light at longer wavelengths compared to non-conjugated dienes. scribd.com This is because the π-electrons in the conjugated system are delocalized over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scribd.com The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. For example, 1,3-butadiene, a simple conjugated diene, has a λmax of 217 nm, whereas isolated double bonds absorb below 200 nm. scribd.com

In the analysis of this compound and its isomers, UV spectroscopy can be used to:

Confirm the presence of conjugation: A strong absorption in the 230-280 nm range is indicative of a conjugated diene system. For instance, hydroxyoctadecadienoic acid isomers with conjugated double bonds are typically detected at around 234 nm. cabidigitallibrary.org

Quantify conjugated dienes: The amount of light absorbed (absorbance) is proportional to the concentration of the compound, according to the Beer-Lambert law. This allows for the quantification of conjugated fatty acids in a sample.

Differentiate between cis/trans isomers: The geometry of the conjugated system can influence the λmax and the molar absorptivity. For instance, the UV spectra of different cis/trans isomers of conjugated octadecatrienoic acids show distinct patterns. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of fatty acids due to its high sensitivity and specificity. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex biological mixtures. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively large and non-volatile molecules like fatty acids without significant fragmentation. nih.gov In ESI-MS, fatty acids are typically analyzed in the negative ion mode, where they are detected as deprotonated molecules [M-H]⁻. researchgate.netacgpubs.org

LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity. In this technique, a specific precursor ion (e.g., the [M-H]⁻ of an octadecadienoic acid isomer) is selected and then fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern can provide detailed structural information and is used for highly selective quantification in a method called Selected Reaction Monitoring (SRM). nih.gov For instance, although 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be distinguished and quantified using their specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE). lipidmaps.org

To improve sensitivity, especially in the positive ion mode, derivatization strategies can be employed. A "charge reversal" derivatization, where the carboxylic acid is converted to an amide bearing a permanent positive charge, can increase detection sensitivity by several orders of magnitude. nih.gov

Synthetic Methodologies for Octadeca 2,9 Dienoic Acid and Derivatives in Research

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to produce complex molecules. This approach is particularly effective for creating specific stereoisomers of hydroxylated octadecadienoic acids. Enzymes, especially lipoxygenases, are pivotal in these synthetic pathways.

A primary strategy involves the enzymatic oxidation of polyunsaturated fatty acids. For instance, the oxidation of linoleic acid using immobilized soybean lipoxygenase-1 yields (13S)-13-hydroxyoctadeca-9,11-dienoic acid. researchgate.net This biocatalytic step introduces a hydroxyl group with high stereospecificity, which is challenging to achieve through purely chemical means. researchgate.net Further chemical modifications can then be performed on this enzymatically-produced intermediate. researchgate.net Similarly, lipoxygenase biocatalysis can be employed for the asymmetric oxygenation to create unnatural (Z,Z,E)-octadecatrienoid structures. jst.go.jp

Lipases are another class of enzymes utilized in these hybrid approaches. The chemoenzymatic synthesis of the butyl ester of (Z,E)-octadeca-9,11-dienoic acid using lipase (B570770) has been reported to achieve a purity of 90%. agriculturejournals.cz In some processes, crude enzyme preparations, such as lipoxygenase from infected rice plants, have been used effectively to produce hydroxy unsaturated fatty acids. jst.go.jp These methods highlight the versatility of enzymes in generating key intermediates for the synthesis of complex octadecadienoic acid derivatives.

Table 1: Examples of Chemoenzymatic Synthesis

EnzymeSubstrateProductReference
Immobilized Soybean Lipoxygenase-1Linoleic Acid(13S)-13-hydroxyoctadeca-9,11-dienoic acid researchgate.net
Lipase(Z,E)-octadeca-9,11-dienoic acidButyl ester of (Z,E)-octadeca-9,11-dienoic acid (90% purity) agriculturejournals.cz
Hydroxynitrile Lyase (from Hevea brasiliensis)Not specified(S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid jst.go.jp

Microbial Reduction and Biocatalysis for Stereoselective Synthesis

Whole-cell microbial systems offer a powerful platform for stereoselective synthesis, providing the necessary enzymes and cofactors within a protected cellular environment. These biocatalytic approaches are particularly valuable for reactions like reductions and hydroxylations.

A notable example is the synthesis of (S)-13-hydroxy-9Z, 11E-octadecadienoic acid, a defensive substance found in rice, which was achieved with high enantioselectivity through the reduction of the corresponding ketone using yeasts. jst.go.jp This microbial reduction demonstrates the ability of microorganisms to selectively produce a single enantiomer, which is often crucial for biological activity.

Engineered microbial systems have further expanded the scope of accessible derivatives. Recombinant Escherichia coli cells have been designed to harbor artificial biosynthetic pathways. researchgate.net By incorporating a set of microbial enzymes, including fatty acid double bond hydratases and alcohol dehydrogenases, these systems can produce a variety of oxylipins from precursors like γ-linolenic acid. researchgate.net One such product synthesized efficiently by this whole-cell biocatalysis method is (6Z,9Z)-13-hydroxyoctadeca-6,9-dienoic acid. researchgate.net This demonstrates that implementing designed biotransformation pathways in microbial hosts can enable the high-yield production of plant secondary metabolites. researchgate.net

Table 2: Microbial and Biocatalytic Synthesis Examples

Microbial System/BiocatalystReaction TypeProductReference
YeastsKetone Reduction(S)-13-hydroxy-9Z, 11E-octadecadienoic acid jst.go.jp
Recombinant Escherichia coliHydroxylation (via designed pathway)(6Z,9Z)-13-hydroxyoctadeca-6,9-dienoic acid researchgate.net

Chemical Synthesis Routes for Specific Isomers or Derivatives

Purely chemical synthesis provides unparalleled flexibility for creating specific positional and geometric isomers of octadecadienoic acid that may not be readily accessible through biological methods. These multi-step routes allow for precise control over the placement and configuration of double bonds.

Another approach focuses on building the carbon chain through coupling reactions followed by stereoselective hydrogenation. The synthesis of (Z,Z)-octadeca-10,12-dienoic acid was achieved by coupling (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. agriculturejournals.cz The resulting enyne system's triple bond was then hydrogenated using dicyclohexylborane, which ensures a syn-addition to form the (Z,Z)-conjugated diene. agriculturejournals.cz The terminal alcohol was subsequently oxidized to the carboxylic acid. agriculturejournals.cz

Specific derivatives can also be synthesized from functionalized precursors. The methyl ester of 9Z, 11E-octadecadienoic acid was prepared from methyl 12-bromo-9Z-octadecenoate. google.com Treatment with the eliminating agent 1,8-diazabicyclo researchgate.netundec-7-ene (DBU) resulted in the formation of the conjugated diene system, with the target product comprising 71.0% of the resulting mixture. google.com

Table 3: Chemical Synthesis Route Summaries

Target Isomer/DerivativeKey StrategyKey Reagents/StepsOverall YieldReference
(9Z,11E)-[1-(14)C]-octadeca-9,11-dienoic acidSequential substitution of 1,2-dichloro-ethene(E)-1,2-dichloro-ethene coupling, stereoselective triple bond reduction, carbonation14.4% nih.gov
(10E,12Z)-[1-(14)C]-octadeca-10,12-dienoic acidSequential substitution of 1,2-dichloro-ethene(E)-1,2-dichloro-ethene, 1-heptyne, 8-bromo-octan-1-ol13.1% nih.gov
(Z,Z)-octadeca-10,12-dienoic acidCoupling and stereoselective hydrogenationCoupling of (Z)-1-bromohept-1-ene and protected undec-10-yne-1-ol; hydrogenation with dicyclohexylboraneNot specified agriculturejournals.cz
Methyl ester of 9Z, 11E-octadecadienoic acidElimination reactionTreatment of methyl 12-bromo-9Z-octadecenoate with DBU71% of product mixture google.com

Research Perspectives and Applications of Octadecadienoic Acid Studies

Investigations into Oxidative Stress Biomarkers (with mechanistic considerations)

Octadecadienoic acids, particularly their oxidized derivatives, have emerged as significant biomarkers for assessing oxidative stress in vivo. researchgate.net Under conditions of oxidative stress, both enzymatic and non-enzymatic oxidation of linoleic acid occurs, leading to the formation of various hydroxyoctadecadienoic acid (HODE) isomers. wikipedia.org These metabolites are increasingly recognized not just as markers of damage, but as potential mediators in the progression of diseases linked to oxidative stress. wikipedia.org

Elevated levels of HODEs have been identified in a range of pathologies. Studies have reported increased concentrations of 9-HODE and its related metabolites in:

The plasma of patients with early-stage cataracts. wikipedia.org

The low-density lipoproteins and destructive bone tissue of individuals with rheumatoid arthritis. wikipedia.org

The plasma and liver of patients with chronic hepatitis B and C infections. wikipedia.org

The plasma and red blood cells of patients with Alzheimer's disease. wikipedia.org

The serum and pancreatic secretions of those with pancreatitis. wikipedia.org

Mechanistically, the free radical oxidation of linoleic acid generates these HODE products, which may then contribute to the tissue injury and DNA damage characteristic of these diseases. wikipedia.org Furthermore, some of these derivatives might act as signaling molecules to activate pathways that counteract reactive oxygen species, forming part of an adaptive response to oxidative stress. wikipedia.orgmdpi.com For instance, specific hydroperoxy derivatives like 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) can induce an increase in the glutathione (B108866) redox potential, a key indicator of the cellular oxidative state. nih.gov This process is mediated by enzymes such as glutathione peroxidase 4 (GPx4), highlighting a specific biochemical pathway through which these lipid derivatives are processed during oxidative stress. nih.gov

In addition to HODEs, nitroalkene derivatives of conjugated linoleic acid (NO2-CLA), such as 9-nitro-octadeca-9,11-dienoic acid, are formed endogenously through reactions involving nitrogen oxides. nih.govconicet.gov.ar These nitrated fatty acids and their metabolites are detectable in the plasma and urine of healthy humans and are considered functional mediators that can elicit anti-inflammatory and protective responses, further cementing their role as complex biomarkers of metabolic and oxidative stress. nih.govconicet.gov.ar

Studies on Lipid Peroxidation Mechanisms

The formation of Octadeca-2,9-dienoic acid and its isomers is rooted in the process of lipid peroxidation, primarily involving the essential fatty acid, linoleic acid. nih.gov As a polyunsaturated fatty acid (PUFA), linoleic acid is particularly susceptible to attack by reactive oxygen species (ROS), which initiates a cascade of oxidative reactions. nih.gov This process can occur through both non-enzymatic and enzymatic pathways. acs.org

Non-enzymatic peroxidation is typically induced by free radicals or singlet oxygen. wikipedia.org

Free-radical-induced oxidation involves the abstraction of a hydrogen atom, leading to the formation of lipid radicals. These radicals react with molecular oxygen to form lipid peroxyl radicals, which then propagate the chain reaction to form lipid hydroperoxides (HpODEs). nih.gov This process generates a mixture of 9-HpODE and 13-HpODE isomers. researchgate.netwikipedia.org

Singlet-oxygen-induced oxidation also produces hydroperoxides, attacking the double bonds of linoleic acid to form a distinct profile of HpODE isomers. researchgate.net

Enzymatic peroxidation is a more controlled process, catalyzed by several enzyme families: acs.orgwikipedia.org

Lipoxygenases (LOXs) : These enzymes, such as 5-LOX, 12-LOX, and 15-LOX, introduce oxygen with high specificity to form hydroperoxy derivatives. acs.orgmedchemexpress.comebiohippo.com

Cyclooxygenases (COX) : COX-1 and COX-2, known for their role in prostaglandin (B15479496) synthesis, can also metabolize linoleic acid, primarily to 9(R)-HpODE. wikipedia.org

Cytochrome P450 (CYP) enzymes : Microsomal CYP enzymes metabolize linoleic acid into a mix of 9-HpODE and 13-HpODE, with a predominance of the R stereoisomer. wikipedia.org

A distinct mechanism involves the nitration of conjugated linoleic acid (CLA) isomers by nitrogen oxides (NOx), such as nitrogen dioxide (•NO2) and peroxynitrite. conicet.gov.ar This reaction is highly efficient with conjugated dienes, making CLA a preferential substrate for nitration compared to the methylene-interrupted double bonds of linoleic acid. conicet.gov.ar The resulting nitro-fatty acids (NO2-CLA) are stable metabolites that represent a significant pathway of lipid modification during inflammatory and metabolic stress. conicet.gov.ar

Mechanistic Research on Anti-inflammatory and Anti-atherogenic Properties in in vitro or animal models

Various isomers and derivatives of octadecadienoic acid exhibit significant anti-inflammatory and potential anti-atherogenic properties, which have been explored in cellular and animal models.

One prominent derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). mdpi.comnih.govnih.gov Its mechanism involves the significant inhibition of pro-inflammatory mediators, as detailed in the table below. mdpi.comnih.govnih.govresearchgate.net

Mediator/PathwayEffect of 13-KODEMechanism
Nitric Oxide (NO)InhibitionSuppression of inducible nitric oxide synthase (iNOS) expression. nih.govnih.gov
Pro-inflammatory CytokinesInhibitionSuppression of Tumor Necrosis Factor (TNF)-α and Interleukin-1β (IL-1β) expression. mdpi.comnih.govnih.gov
NF-κB SignalingInhibitionPrevents the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govresearchgate.net
MAPK SignalingInhibitionReduces the phosphorylation and activation of mitogen-activated protein kinases (MAPKs). nih.govnih.gov
Nrf2/HO-1 PathwayActivationIncreases the expression of nuclear factor erythroid-2 like 2 (Nrf2) and its target, Heme oxygenase-1 (HO-1), which have antioxidant and anti-inflammatory functions. mdpi.comnih.govnih.gov

Similarly, nitro-fatty acids (NO2-CLA) display broad anti-inflammatory actions in various animal models by modulating signaling pathways like NF-κB and activating the Nrf2 and PPARγ pathways. nih.govconicet.gov.ar The (9E,11E) isomer of conjugated linoleic acid is also noted for its anti-inflammatory and anti-atherogenic effects in both in vitro and animal studies. ebi.ac.uk

In the context of atherosclerosis, lipid hydroperoxides like 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (HPODE), which are found in oxidized LDL, have been shown to induce apoptosis in human vascular smooth muscle cells. nih.gov This process can contribute to plaque instability. nih.gov The ability of certain octadecadienoic acid isomers to counteract inflammatory processes suggests a potential protective role in the development of atherosclerosis. ebi.ac.uk

Exploration in Cancer Research Models (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

Octadecadienoic acids and their derivatives have been investigated for their potential anticancer activities, with studies demonstrating their ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer models.

A notable example is 9-oxooctadeca-10,12-dienoic acid (9-oxo-ODA), which has shown significant antitumor effects on human cervical cancer cell lines (HeLa and SiHa). nagoya-u.ac.jp Research indicates that 9-oxo-ODA inhibits cell proliferation in a dose-dependent manner and induces apoptosis. nagoya-u.ac.jp Mechanistically, it was found to suppress the expression of cyclin-dependent kinase 1 (CDK1), a key regulator of cell division, leading to cell cycle arrest. nagoya-u.ac.jp In a mouse model, administration of 9-oxo-ODA also inhibited the proliferation and metastasis of implanted cervical cancer cells. nagoya-u.ac.jp

Other isomers of octadecadienoic acid have also been studied for their effects on cancer cells. Research has shown that certain conjugated linoleic acid (CLA) isomers can suppress proliferation and increase apoptosis in cancer cells. nih.gov The table below summarizes key findings from various cancer research models.

Compound/IsomerCancer ModelKey Findings
9-oxo-ODAs Human cervical cancer cells (HeLa, SiHa); Mouse modelInhibits cell proliferation and induces apoptosis; Suppresses CDK1 expression. nagoya-u.ac.jp
(10E,12Z)-CLA Various cancer cell linesCan suppress or increase cancer cell proliferation depending on the model; Increases apoptosis; May have anti-metastatic properties. nih.gov
(9E,11Z)-CLA Various cancer cell linesCan suppress or increase cancer cell proliferation depending on the model; Increases apoptosis; May have anti-metastatic properties. nih.gov
Derivatives of (5Z,9Z)-dienoic acids Tumor cell lines (Jurkat, K562)Demonstrate in vitro antitumor activity and induce apoptosis. researchgate.net
(9Z,11Z)-9,11-octadecadienoic acid Human breast cancer cellsExhibits anti-proliferative and pro-apoptotic effects in preliminary research. smolecule.com

These studies highlight the potential of specific octadecadienoic acid isomers and their derivatives as candidates for further investigation in cancer therapy, acting through mechanisms that control cell cycle progression and apoptosis. nagoya-u.ac.jpnih.govresearchgate.net

Cellular and Molecular Research Models Utilizing Octadecadienoic Acids

Research into the biological functions of octadecadienoic acids has employed a variety of cellular and molecular models to elucidate their mechanisms of action. These models have been crucial in understanding how these fatty acids influence signaling pathways related to inflammation, oxidative stress, cancer, and metabolism.

Macrophage Cell Lines (e.g., RAW 264.7): These cells are widely used to study inflammatory responses. Research on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) in LPS-stimulated RAW 264.7 cells has revealed its ability to inhibit the NF-κB and MAPK signaling pathways while activating the protective Nrf2/HO-1 antioxidant response pathway. mdpi.comnih.gov

Cancer Cell Lines: A range of cancer cells has been used to investigate the anti-proliferative and pro-apoptotic effects of octadecadienoic acids.

Human Cervical Cancer Cells (HeLa, SiHa): Used to show that 9-oxo-ODAs induce cell cycle arrest and apoptosis by suppressing CDK1 expression and down-regulating HPV-derived oncoproteins. nagoya-u.ac.jp

Leukemia and other tumor cells (Jurkat, K562): Employed to demonstrate the cytotoxic and apoptosis-inducing activity of synthetic derivatives of (5Z,9Z)-dienoic acids. researchgate.net

Vascular and Adipose Tissue Cells:

Human Vascular Smooth Muscle Cells: These models have been instrumental in studying atherogenesis. Research showed that 13(S)-HPODE, an oxidized derivative, induces apoptosis in these cells, a key event in atherosclerotic plaque instability. nih.gov

Adipocytes (e.g., 3T3-L1): Used to study metabolic effects, showing that (10E,12Z)-Octadeca-10,12-dienoic acid can reduce lipoprotein lipase (B570770) (LPL) activity and enhance triacylglycerol release, impacting fat metabolism. medchemexpress.com

Molecular Pathway Analysis: Across these cellular models, research has focused on specific molecular targets. These include transcription factors like NF-κB and Nrf2, protein kinases like MAPKs, cell cycle regulators like CDKs and Cyclin D1, and nuclear receptors like PPARα. nih.govnagoya-u.ac.jpmedchemexpress.com The study of lipoxygenase-dependent metabolism is another key area where compounds like (2E,9Z)-Octadeca-2,9-dienoic acid are utilized as research tools. medchemexpress.comebiohippo.com

Research into Metabolic Disorders and their Lipidomic Profiles

Lipidomic profiling has become a powerful tool for investigating the role of octadecadienoic acids and other lipids in metabolic disorders. ijomeh.eu These studies provide a comprehensive snapshot of the lipid landscape in various pathological states, often identifying specific octadecadienoic acid isomers as key players or biomarkers.

In Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) , untargeted metabolomic and lipidomic analyses have identified the linoleate (B1235992) metabolism pathway as being significantly altered. nih.gov This suggests that changes in the processing of linoleic acid and its derivatives are closely linked to the pathophysiology of MAFLD, which involves altered inflammatory responses and insulin (B600854) resistance. nih.gov

In the context of inherited Fatty Acid Oxidation Disorders (FAOD) , such as MCADD, LCHADD, and VLCADD, lipidomic studies of dried blood spots have revealed distinct plasticity in the lipidome. nih.gov While these disorders are primarily characterized by the accumulation of specific acylcarnitines, significant variations in other lipid species, including phosphatidylcholines derived from octadecadienoic acid, were also observed. nih.gov For example, an upregulation of certain odd-chain phosphatidylcholines was noted in LCHADD and VLCADD. nih.gov

Research on specific isomers like (10E,12Z)-octadeca-10,12-dienoic acid has shown it can act as a PPARα activator, influencing adipocyte differentiation and the expression of lipogenic enzymes. medchemexpress.com In animal models, this isomer has been linked to changes in body composition, including decreased body fat. medchemexpress.com However, it can also induce proinflammatory cytokines, suggesting a complex role in the interplay between lipid metabolism and inflammation that can lead to insulin resistance. medchemexpress.com Nitro-derivatives of conjugated linoleic acid have also been shown to attenuate weight gain and improve insulin sensitivity in murine models of metabolic syndrome, highlighting their potential therapeutic relevance. nih.gov

Emerging Research Areas and Future Directions in Octadeca 2,9 Dienoic Acid Studies

Elucidating Novel Enzymatic Pathways for Octadecadienoic Acid Transformations

The biosynthesis and transformation of octadecadienoic acids are governed by a complex network of enzymatic pathways that are a focal point of current research. While the lipoxygenase (LOX) pathway has been extensively studied, scientists are now uncovering novel enzymatic systems that expand the known metabolic fate of these fatty acids. medchemexpress.commedchemexpress.comtargetmol.com

A significant area of investigation is the allene (B1206475) oxide synthase (AOS) pathway. In cereals, for instance, this pathway can metabolize hydroperoxides of linoleic acid into previously unknown oxylipins, termed graminoxins, via unstable cyclopropanone (B1606653) intermediates. d-nb.info Another novel transformation involves the hydroperoxide dehydrase pathway, where lipoxygenases and hydroperoxide dehydrase work in concert to convert linolenic acid into unique hydroperoxides of alpha-ketols. nih.gov

Furthermore, researchers are exploring bi-enzymatic cascade reactions to synthesize valuable derivatives. One such approach uses a combination of a hydratase from Lactobacillus acidophilus and a lipase (B570770) to produce stereospecific fatty acid esters of hydroxy fatty acids (FAHFAs). chemrxiv.org This method represents a sustainable alternative to complex chemical syntheses. chemrxiv.org In bacteria, enzymes such as hydratase/dehydratase, dehydrogenase, isomerase, and enone reductase have been identified as key players in the transformation of α-linolenic acid into various octadecadienoic acid isomers. frontiersin.org These discoveries highlight the diverse and previously unappreciated enzymatic machinery that organisms employ to modify octadecadienoic acids.

Interactive Table 1: Overview of Selected Novel Enzymatic Pathways

Pathway Key Enzyme(s) Precursor(s) Major Product(s) Organism/System
Allene Oxide Synthase Pathway Allene Oxide Synthase (AOS), Soluble Cyclase Linoleic Acid Hydroperoxides Graminoxins (branched-chain dicarboxylic acids) Cereal Roots (e.g., Wheat, Barley) d-nb.info
Hydroperoxide Dehydrase Pathway Lipoxygenase, Hydroperoxide Dehydrase Linolenic Acid Hydroperoxides Hydroperoxides of alpha-ketols Plant Seeds (Flax, Wheat, Corn) nih.gov
Bi-enzymatic Cascade Hydratase, Lipase A Unsaturated Fatty Acids (e.g., Oleic, Linoleic) Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in vitro system using enzymes from L. acidophilus and C. antarctica chemrxiv.org
Multi-enzyme Bacterial Transformation Hydratase/Dehydratase, Dehydrogenase, Isomerase, Enone Reductase α-Linolenic Acid trans-10,cis-15-octadecadienoic acid, cis-9,cis-15-octadecadienoic acid Lactobacillus plantarum frontiersin.org

Deeper Understanding of Stereoisomer-Specific Biological Activities

A critical frontier in octadecadienoic acid research is deciphering the distinct biological roles of its various stereoisomers. Isomers are molecules that have the same chemical formula but different arrangements of atoms, which can lead to vastly different biological functions. The term "octadecadienoic acid" can refer to numerous isomers, and research shows that their specific spatial configuration is crucial for their activity. nih.gov

For example, studies on hydroxyoctadecadienoic acids (HODEs), which are oxidized metabolites of linoleic acid, demonstrate profound stereoisomer-specific effects. The 9-HODE group includes four main isomers: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid, and their corresponding 10E,12E isomers. wikipedia.org While these molecules have overlapping activities, they are not identical. wikipedia.org For instance, both 9-HODE and 13-HODE isomers can stimulate the TRPV1 receptor, but the cellular response can vary depending on the specific isomer. wikipedia.org

Research into conjugated linoleic acid (CLA) isomers further highlights this principle. The most common isomers, cis-9, trans-11 and trans-10, cis-12, can have conflicting, and sometimes opposing, health effects. hmdb.ca In fungi, the ratio of 9-HODE to 13-HODE can determine developmental outcomes, with 9-HODE inhibiting spore formation and 13-HODE promoting it. mdpi.com This growing body of evidence underscores the necessity of distinguishing between individual isomers to accurately understand the biological impact of octadecadienoic acids.

Role of Octadecadienoic Acids in Inter-Kingdom Signaling

Oxidized fatty acids, including octadecadienoic acids, are ancient signaling molecules, making them ideal candidates for communication between organisms from different biological kingdoms. nih.gov This inter-kingdom signaling is a vital area of research with implications for ecology, agriculture, and health. nih.gov

A well-established example is the octadecanoid pathway in plants, which produces jasmonic acid and related compounds. oup.com These molecules are crucial for plant defense responses against microbial pathogens and herbivores. oup.com Interestingly, jasmonic acid has also been identified in some fungi, suggesting a conserved signaling role across kingdoms. oup.com

Emerging research also points to the role of these lipids in mediating interactions within and between microbial communities. In the fungus Aspergillus ochraceus, oxylipins like HODEs function as quorum sensing molecules (QSMs), where population density influences their production and, consequently, fungal development and metabolism. mdpi.com These fatty acid derivatives can act as signals that are "listened to" and responded to by organisms across different kingdoms, thereby orchestrating complex interactions in various ecosystems. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Lipidomic Profiling

The structural diversity and complexity of octadecadienoic acid isomers necessitate the development of highly sophisticated analytical methods for their separation and quantification. acs.org Traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational techniques, but recent advancements are providing unprecedented detail in lipidomic profiles. unime.itmdpi.com

A significant challenge is the separation of geometric and positional isomers. Silver-ion chromatography, available in both thin-layer (Ag-TLC) and HPLC (Ag+-HPLC) formats, is a powerful tool for this purpose, as it can effectively separate fatty acids based on the number, position, and configuration of their double bonds. researchgate.netaocs.org

Modern analytical platforms often combine multiple techniques to enhance resolution and sensitivity. An integrated workflow using chiral supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) has been developed for the comprehensive profiling of octadecanoids. acs.org This platform can separate over 100 different octadecanoids, including chiral enantiomers, in very short analysis times. acs.org Such hyphenated techniques (e.g., GC-MS, LC-MS) are essential for accurately identifying and quantifying the vast array of octadecadienoic acid derivatives in complex biological samples. unime.it

Interactive Table 2: Comparison of Advanced Analytical Techniques for Octadecadienoic Acid Profiling

Technique Principle Strengths Common Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds (as methyl esters) based on boiling point and polarity, followed by mass-based detection. mdpi.com High resolution for many isomers; well-established libraries for identification. mdpi.com Quantifying total fatty acid composition in oils and biological samples. mdpi.com
Silver-Ion HPLC (Ag+-HPLC) Separates isomers based on interactions between silver ions and double bonds. researchgate.netaocs.org Excellent separation of cis/trans and positional isomers. researchgate.net Pre-fractionation of complex mixtures for detailed isomer analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in liquid phase followed by highly sensitive and specific mass detection. acs.orgunime.it High sensitivity and specificity; suitable for a wide range of polar and nonpolar lipids. unime.it Broad-scale lipidomic profiling and quantification of low-abundance oxylipins. acs.org
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) Uses a supercritical fluid as the mobile phase for separation, coupled with mass detection. acs.org Fast analysis times; effective for separating chiral (stereoisomer) compounds. acs.org Chiral analysis of HODEs and other octadecanoid enantiomers. acs.org

Investigating the Influence of Environmental Factors on Octadecadienoic Acid Biosynthesis in Organisms

The production of octadecadienoic acids and their derivatives by organisms is not static but is significantly influenced by a range of environmental factors. mdpi.com Research in this area aims to understand how organisms modulate their lipid metabolism in response to external stimuli. mdpi.comnih.gov

Studies on the bacterium Bacillus megaterium have shown that the biosynthesis of oxygenated fatty acids from linoleic acid is highly dependent on culture conditions. The optimal production of these compounds was achieved at a specific temperature (30°C) and pH (6.5). nih.gov The availability of nutrients, such as carbon (dextrose) and nitrogen sources, as well as the concentration of specific metal ions (e.g., magnesium, iron, zinc), also plays a crucial role. nih.gov

In fungi, population density has been identified as a key environmental factor that regulates lipid metabolism and oxylipin production, which in turn affects fungal development. mdpi.com In more complex organisms, factors like diet, climate, and physical activity can alter the fatty acid profiles of tissues. mdpi.comresearchgate.net For instance, cold exposure and exercise are known to stimulate the production of certain lipokines, including derivatives of octadecenoic acid, in mammals. mdpi.com This research highlights the adaptive nature of lipid metabolism and its intricate connection to the surrounding environment.

Q & A

Q. How can Octadeca-2,9-dienoic acid be structurally distinguished from other linoleic acid derivatives?

this compound is characterized by double bonds at positions 2 and 9 (E,Z configuration), unlike linoleic acid (9,12-diene) or its oxidized derivatives like 9-OxoODE (10,12-diene with a ketone group at C9). Key identification methods include:

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants and chemical shifts to confirm double bond positions .
  • Mass Spectrometry (MS) : Use fragmentation patterns to differentiate isomers (e.g., molecular ion peaks at m/z 280.45 for C₁₈H₃₂O₂) .
  • Chromatographic Retention Times : Compare with standards using reverse-phase HPLC .

Q. What are the natural sources of this compound, and how can it be isolated for laboratory use?

The compound is found in soybeans and other plant oils. Isolation methods include:

  • Solvent Extraction : Use hexane or chloroform-methanol mixtures to extract lipids from soybean homogenates .
  • Column Chromatography : Purify using silica gel columns with gradient elution (e.g., hexane:ethyl acetate) .
  • Thin-Layer Chromatography (TLC) : Verify purity with iodine vapor staining and Rf values .

Q. What is the role of this compound in lipid peroxidation studies?

As a polyunsaturated fatty acid (PUFA), it undergoes peroxidation via lipoxygenase (LOX) or non-enzymatic oxidation. Methodological approaches include:

  • LOX Activity Assays : Monitor UV absorbance at 234 nm for conjugated diene formation .
  • LC-MS Analysis : Quantify hydroperoxide derivatives (e.g., 9-HpODE) using electrospray ionization .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives (e.g., 9-OxoODE) be optimized?

9-OxoODE is synthesized via oxidation of linoleic acid:

  • Controlled Oxidation : Use hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in dichloromethane at 25°C .
  • Catalytic Selectivity : Employ transition-metal catalysts (e.g., Fe²⁺) to enhance allylic oxidation efficiency .
  • Purification : Isolate products via preparative HPLC with C18 columns and acetonitrile-water gradients .

Q. How does this compound interact with metabolic enzymes like acetyl-CoA carboxylase 2 (ACC2)?

ACC2 inhibition studies require:

  • Enzyme Kinetics : Measure IC₅₀ values using radiolabeled [¹⁴C]-acetyl-CoA and malonyl-CoA detection .
  • Competitive Binding Assays : Use fluorescence polarization to assess ligand displacement .
  • In Silico Docking : Model interactions with ACC2’s biotin carboxylase domain using software like AutoDock .

Q. What experimental strategies resolve contradictions in lipidomic data for this compound?

Contradictions (e.g., conflicting biomarker correlations) can be addressed by:

  • Multi-Omics Integration : Cross-validate lipidomic data with transcriptomic/proteomic datasets .
  • Isotopic Labeling : Trace metabolic flux using ¹³C-labeled substrates in cell cultures .
  • Statistical Rigor : Apply false discovery rate (FDR) corrections to high-throughput datasets .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage Conditions : Store at -80°C under nitrogen to prevent oxidation; use amber vials to avoid light exposure .
  • Handling Protocols : Work in a glovebox with O₂ levels <1 ppm for air-sensitive experiments .
  • Stability Testing : Monitor degradation via periodic GC-MS analysis of methyl ester derivatives .

Methodological Considerations

Q. How can researchers validate the specificity of antibodies targeting this compound adducts?

  • Competitive ELISA : Pre-incubate antibodies with free acid or esterified forms to test cross-reactivity .
  • Immunoblotting : Use knockout cell lines (e.g., LOX-deficient models) to confirm signal absence .

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP Calculations : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • pKa Prediction : Apply QSPR models in software like MarvinSuite for ionization behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.